(2E)-3-[(2-iodophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
Description
This compound (hereafter referred to as the "target compound") is a nitrile-functionalized acrylonitrile derivative featuring a thiazole core substituted with a 4-(4-isobutylphenyl) group and a 2-iodophenylamino moiety. The iodine atom at the ortho position of the phenyl ring introduces steric bulk and polarizability, distinguishing it from para-substituted analogs. Such compounds are often explored in medicinal chemistry for kinase inhibition or antimicrobial applications, leveraging their ability to modulate protein-ligand interactions .
Properties
IUPAC Name |
(E)-3-(2-iodoanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20IN3S/c1-15(2)11-16-7-9-17(10-8-16)21-14-27-22(26-21)18(12-24)13-25-20-6-4-3-5-19(20)23/h3-10,13-15,25H,11H2,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMRVHLJLDKQCH-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3I)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2-iodophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction using iodine and a suitable catalyst.
Formation of the Prop-2-enenitrile Moiety: This step involves the condensation of an appropriate aldehyde with a nitrile compound under basic conditions to form the prop-2-enenitrile moiety.
Coupling Reactions: The final step involves coupling the synthesized thiazole and iodophenyl intermediates with the prop-2-enenitrile moiety using a suitable coupling agent such as palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(2-iodophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2E)-3-[(2-iodophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may enhance the performance of products in these areas.
Mechanism of Action
The mechanism of action of (2E)-3-[(2-iodophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs differ primarily in substituent groups on the phenyl rings and thiazole moiety. These variations influence physicochemical properties (e.g., solubility, logP) and biological activity. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Ortho vs.
- Electron-Withdrawing Groups : Nitro substituents () enhance electrophilicity, possibly improving interactions with target proteins, as seen in antimycobacterial studies .
- Halogen Effects : Iodo and bromo groups (target compound, ) offer distinct electronic profiles; iodine’s polarizability could enhance van der Waals interactions in hydrophobic pockets .
Computational Similarity Assessment
Ligand-based virtual screening often employs molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients to quantify structural similarity . For example:
- The target compound’s Tanimoto similarity to ’s 4-fluoro analog would depend on shared features (thiazole core, acrylonitrile backbone) versus divergent substituents.
- Activity cliffs (structurally similar compounds with divergent activities) may arise due to the ortho-iodo substitution, highlighting the need for 3D conformational analysis .
Table 2: Hypothetical Similarity Metrics*
*Based on Morgan fingerprint comparisons .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H20N2S
- Molecular Weight : 320.44 g/mol
- IUPAC Name : (2E)-3-[(2-iodophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
This compound features a thiazole ring, an iodine atom on a phenyl group, and a propene nitrile moiety, which contribute to its unique biological profile.
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit promising anticancer properties. The thiazole moiety is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to target specific pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and phenyl groups possess antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes. Studies on related compounds have shown effectiveness against various strains of bacteria and fungi, suggesting potential for this compound in treating infections.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, thiazole derivatives have been reported to inhibit xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation. This inhibition can have therapeutic implications in conditions such as gout and cardiovascular diseases.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. The results showed that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.
Study 2: Antimicrobial Properties
In a comparative study on antimicrobial agents, a derivative of the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cancer cell death.
- Enzyme Inhibition : By binding to active sites of enzymes like XO, it prevents substrate conversion and reduces reactive oxygen species (ROS) production.
- Membrane Disruption : Its amphiphilic nature allows interaction with microbial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
